molecular formula C7-H17-N2-O2-P B048981 N,N-Diethylcyclophosphamide CAS No. 53859-37-3

N,N-Diethylcyclophosphamide

Cat. No. B048981
CAS RN: 53859-37-3
M. Wt: 192.2 g/mol
InChI Key: YYBAUAVEKFNTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylcyclophosphamide (DECP) is a cyclophosphamide analogue that has been widely used in scientific research due to its unique properties. DECP is a prodrug that can be activated by cytochrome P450 enzymes to produce the active metabolite, 4-hydroperoxycyclophosphamide (4-HC). This activation process is highly selective and occurs mainly in tumor cells, making DECP a promising candidate for cancer treatment.

Mechanism Of Action

The activation of N,N-Diethylcyclophosphamide by cytochrome P450 enzymes results in the formation of 4-HC, which can crosslink DNA and induce apoptosis in tumor cells. The selectivity of this process is due to the higher expression of cytochrome P450 enzymes in tumor cells compared to normal cells. Additionally, N,N-Diethylcyclophosphamide has been shown to inhibit the activity of aldehyde dehydrogenase, an enzyme that plays a role in drug resistance in cancer cells.

Biochemical And Physiological Effects

N,N-Diethylcyclophosphamide has been shown to have a low toxicity profile in animal models, with no significant adverse effects on vital organs such as the liver and kidneys. However, it can cause myelosuppression, a common side effect of chemotherapy, which can be managed by adjusting the dosage and treatment schedule.

Advantages And Limitations For Lab Experiments

N,N-Diethylcyclophosphamide has several advantages for laboratory experiments, including its high selectivity for tumor cells, low toxicity profile, and potential as a radiosensitizer. However, its use is limited by the need for activation by cytochrome P450 enzymes, which may not be present in all tumor cells. Additionally, the synthesis of N,N-Diethylcyclophosphamide can be challenging, and the yield may vary depending on the reaction conditions.

Future Directions

Future research on N,N-Diethylcyclophosphamide could focus on optimizing the synthesis method to improve the yield and reduce the cost of production. Additionally, the development of new methods to activate N,N-Diethylcyclophosphamide could expand its potential applications in cancer treatment. Further studies could also investigate the use of N,N-Diethylcyclophosphamide in combination with other chemotherapy drugs or radiation therapy to enhance its efficacy and reduce side effects. Finally, the potential use of N,N-Diethylcyclophosphamide as a targeted therapy for specific types of cancer could be explored.
In conclusion, N,N-Diethylcyclophosphamide is a promising candidate for cancer treatment due to its unique properties and selective activation process. Further research is needed to optimize its synthesis, expand its potential applications, and explore its use in combination with other treatments.

Synthesis Methods

N,N-Diethylcyclophosphamide can be synthesized using various methods, including the reaction of N,N-diethylamine with cyclophosphamide in the presence of a catalyst. The yield of N,N-Diethylcyclophosphamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

N,N-Diethylcyclophosphamide has been extensively studied for its antitumor activity in various cancer models, including breast cancer, lung cancer, and leukemia. It has been shown to inhibit tumor growth by inducing DNA damage and cell cycle arrest. N,N-Diethylcyclophosphamide has also been investigated for its potential as a radiosensitizer, enhancing the efficacy of radiation therapy in cancer treatment.

properties

CAS RN

53859-37-3

Product Name

N,N-Diethylcyclophosphamide

Molecular Formula

C7-H17-N2-O2-P

Molecular Weight

192.2 g/mol

IUPAC Name

N,N-diethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H17N2O2P/c1-3-9(4-2)12(10)8-6-5-7-11-12/h3-7H2,1-2H3,(H,8,10)

InChI Key

YYBAUAVEKFNTLT-UHFFFAOYSA-N

SMILES

CCN(CC)P1(=O)NCCCO1

Canonical SMILES

CCN(CC)P1(=O)NCCCO1

Appearance

oil

Other CAS RN

53859-37-3

Purity

95%

synonyms

dedichlorocyclophosphamide
didechlorocyclophosphamide
diethylcyclophosphamide
N,N-diethylcyclophosphamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.